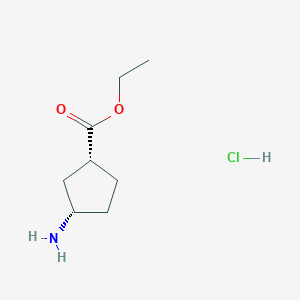
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride
Übersicht
Beschreibung
“(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67114 . It is also known by other names such as “cis-Ethyl -3-aminocyclopentane-1-carboxylate Hydrochloride” and "Cyclopentanecarboxylic acid,3-amino-,ethyl ester,(1S,3R)" .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as MolView and ChemSpider . These platforms allow you to draw the molecular structure and convert it into a 3D model for a more detailed view .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of electroanalytical tools. These tools can be used to investigate redox-active intermediates, which are often involved in synthetic transformations .Wissenschaftliche Forschungsanwendungen
Analogues of GABA
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is explored in the synthesis of GABA analogues. The study by Allan, Johnston, and Twitchin (1979) describes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid as GABA analogues (Allan, Johnston, & Twitchin, 1979).
Derivatives via Bicyclic Dioxanones
Research by Herradón and Seebach (1989) involved the conversion of ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, showcasing its utility in generating stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).
Pheromone Synthesis
Marukawa and Mori (2002) synthesized isomers of 1,3,8-trimethyl-2,9-dioxabicyclo[3.3.1]non-7-ene starting from isomers of ethyl 3-hydroxybutanoate, identifying one isomer as the male sex pheromone of a moth species. This underscores its importance in pheromone chemistry (Marukawa & Mori, 2002).
DNA Intercalation Studies
Diénès and Vogel (1996) conducted a study that involved the synthesis of derivatives, which intercalated calf thymus DNA, using a similar compound. This highlights the compound's relevance in DNA interaction studies (Diénès & Vogel, 1996).
Synthesis of Isoxazoline-Fused β-Amino Esters
Nonn et al. (2011) achieved the synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives via regio- and stereo-selective cycloaddition, indicating its utility in creating novel β-amino ester compounds (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).
Metabotropic Excitatory Amino Acid Receptor Studies
Schoepp et al. (1991) compared different stereoisomers of aminocyclopentanecarboxylic acid, including the (1R,3S) form, for their effectiveness on metabotropic excitatory amino acid receptors, revealing insights into neuropharmacology (Schoepp, Johnson, True, & Monn, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEACPWZPZQUKI-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



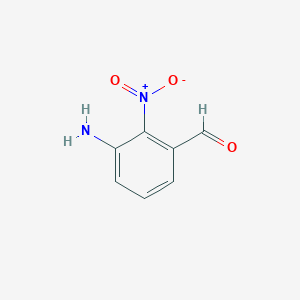
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
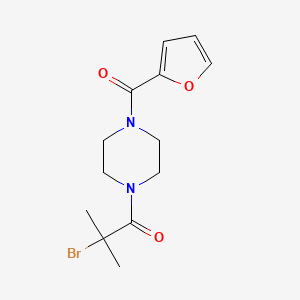
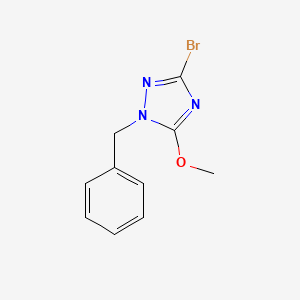

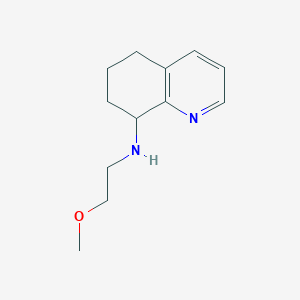
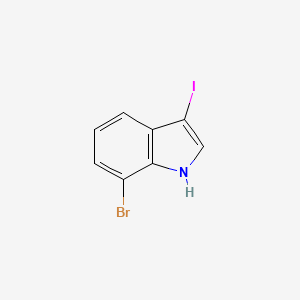


![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)

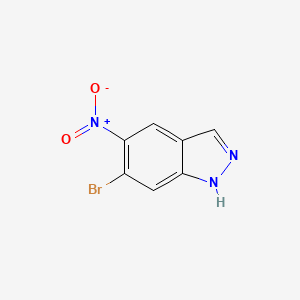
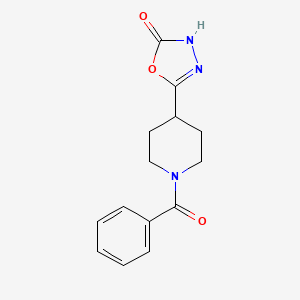
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)